花生四烯酸丙酯

描述

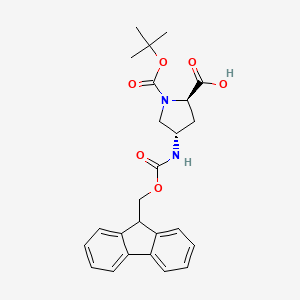

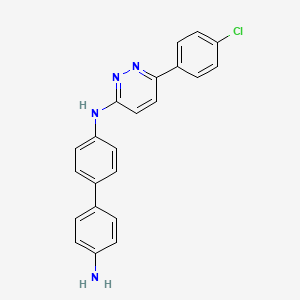

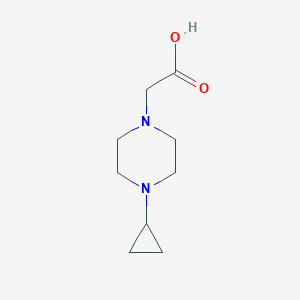

Arachidonic acid propyl ester is a compound with the molecular formula C23H38O2 . It is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid, which plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases .

Synthesis Analysis

Arachidonic acid (AA) can be metabolized by three distinct enzyme systems: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes . The esterified AA on the inner surface of the cell membrane is hydrolyzed to its free form by phospholipase A2 (PLA2), which is then further metabolized . The maximum incorporation of AA into PtdCho (24.02%) was achieved from the optimized conditions, including ARA-rich EE/PtdCho mass ratio of 2:1, hexane, lipase Novozym 435 as a biocatalyst (15% of enzyme load) and reaction time of 24 h .Molecular Structure Analysis

Arachidonic acid is a carboxylic acid with a 20-carbon chain and four cis-double bonds; the first double bond is located at the sixth carbon from the omega end . The propyl ester derivative would have a propyl group (-CH2CH2CH3) attached to the oxygen of the carboxylic acid group.Chemical Reactions Analysis

Arachidonic acid can be metabolized by three distinct enzyme systems, i.e., cyclooxygenases (COXs, also referred to as PGG/H synthases), lipoxygenases (LOXs), and cytochrome P450 (CYP) enzymes (ω-hydroxylases and epoxygenases) to generate an impressive spectrum of biologically active fatty acid mediators .科学研究应用

二十碳酸的合成和调节:花生四烯酸是二十碳酸的前体,二十碳酸是一种具有多种生理作用的信号分子。二十碳酸的合成受游离花生四烯酸的可用性限制,游离花生四烯酸必须从复杂脂质中的酯化储存中释放出来。这个过程对二十碳酸合成的调节至关重要 (欧文,1982)。

农业应用:AAPE 已用于农业中以增强植物对病原体的抵抗力。一项研究发现,作为叶面处理应用的含有花生四烯酸的脂质制剂显着减少了各种植物疾病的发展并增加了产量 (Eroshin & Dedyukhina,2002)。

炎症研究:AAPE 已用于研究炎症的研究。已证明其应用可在动物模型中诱导各种炎症反应,有助于我们了解炎症过程 (Rao,Currie,Shaffer,& Isakson,1993)。

花生四烯酸的氧化代谢:已经研究了花生四烯酸氧化代谢为各种羟基化脂肪酸的过程,揭示了细胞色素 P-450 在花生四烯酸代谢中的作用 (Capdevila 等,1982)。

神经传递研究:花生四烯酸已被研究其在神经传递中的作用,特别是其对大脑中重要神经递质多巴胺的吸收和释放的影响 (Chen,Appell,Berfield,& Reith,2003)。

生化研究:已经对花生四烯酸进行了广泛的生化研究,包括它在其他化合物合成中的作用、代谢以及与其他生化途径的相互作用 (Martin,Brash,& Murphy,2016)。

作用机制

The arachidonic acid (AA) pathway plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases, such as asthma, arthritis, etc. Esterified AA on the inner surface of the cell membrane is hydrolyzed to its free form by phospholipase A2 (PLA2), which is in turn further metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes to a spectrum of bioactive mediators that includes prostanoids, leukotrienes (LTs), epoxyeicosatrienoic acids (EETs), dihydroxyeicosatetraenoic acid (diHETEs), eicosatetraenoic acids (ETEs), and lipoxins (LXs) .

未来方向

The arachidonic acid (AA) pathway plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases, such as asthma, arthritis, etc. Many of the bioactive mediators produced from AA are considered to be novel preventive and therapeutic targets for cardiovascular diseases (CVD), cancers, and inflammatory diseases . Therefore, future research may focus on developing new therapeutic drugs for CVD and anti-cancer agents such as inhibitors of EETs or 2J2 .

属性

IUPAC Name |

propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(24)25-22-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-22H2,1-2H3/b9-8-,12-11-,15-14-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYDLXGAUHZBJE-GKFVBPDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidonic acid propyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

![[[(1-Phenyl-1H-pyrazol-4-yl)methyl]thio]acetic acid](/img/structure/B3183391.png)

![5-Hydroxymethylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3183394.png)